4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
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Overview
Description
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3-dimethoxyphenyl group and a 5-methylfuran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,3-dimethoxyphenyl and 5-methylfuran-2-yl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can be compared with other pyrimidine derivatives to highlight its uniqueness. Similar compounds include:
4-(2,3-Dimethoxyphenyl)-6-(2-thienyl)pyrimidin-2-amine: Differing by the presence of a thiophene ring instead of a furan ring.
4-(2,3-Dimethoxyphenyl)-6-(3-pyridyl)pyrimidin-2-amine: Differing by the presence of a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-7-8-14(23-10)13-9-12(19-17(18)20-13)11-5-4-6-15(21-2)16(11)22-3/h4-9H,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECJPXDFJMGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=C(C(=CC=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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